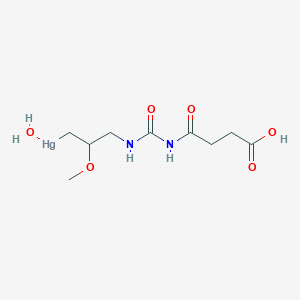![molecular formula C20H23N3O5 B229497 2-(4-Methoxyphenoxy)-1-[4-(2-nitrobenzyl)piperazin-1-yl]ethanone](/img/structure/B229497.png)
2-(4-Methoxyphenoxy)-1-[4-(2-nitrobenzyl)piperazin-1-yl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methoxyphenoxy)-1-[4-(2-nitrobenzyl)piperazin-1-yl]ethanone is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. Also known as MBPE, this compound belongs to the family of piperazine derivatives and has shown promising results in various studies.
作用机制
The exact mechanism of action of MBPE is not fully understood. However, it is believed to act on various neurotransmitter systems in the brain, including the serotonin and dopamine systems. MBPE has also been shown to modulate the activity of certain ion channels, including the voltage-gated sodium and calcium channels.
Biochemical and Physiological Effects:
MBPE has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. MBPE has also been shown to reduce seizure activity in animal models of epilepsy. In addition, MBPE has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
实验室实验的优点和局限性
One of the main advantages of MBPE is its versatility. It can be easily synthesized using standard laboratory techniques and has a wide range of potential therapeutic applications. However, there are also some limitations to using MBPE in lab experiments. For example, the compound is relatively unstable and can degrade over time, making it difficult to store for long periods. In addition, MBPE can be toxic at high doses, which can limit its use in certain experiments.
未来方向
There are many potential future directions for research involving MBPE. One area of interest is the development of new drugs based on the structure of MBPE. Researchers are also interested in exploring the potential use of MBPE in the treatment of various neurological and psychiatric disorders. In addition, there is ongoing research into the mechanism of action of MBPE and how it interacts with various neurotransmitter systems in the brain. Finally, researchers are exploring new synthesis methods for MBPE that may improve its stability and reduce its toxicity.
合成方法
The synthesis of MBPE involves the reaction of 4-(2-nitrobenzyl)piperazine with 2-(4-methoxyphenoxy)acetyl chloride in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane or chloroform and is typically carried out under reflux conditions. The product is then purified using column chromatography or recrystallization techniques.
科学研究应用
MBPE has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. MBPE has also been investigated for its potential use in the treatment of depression and anxiety disorders. In addition, MBPE has been studied for its ability to inhibit the growth of cancer cells.
属性
分子式 |
C20H23N3O5 |
|---|---|
分子量 |
385.4 g/mol |
IUPAC 名称 |
2-(4-methoxyphenoxy)-1-[4-[(2-nitrophenyl)methyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C20H23N3O5/c1-27-17-6-8-18(9-7-17)28-15-20(24)22-12-10-21(11-13-22)14-16-4-2-3-5-19(16)23(25)26/h2-9H,10-15H2,1H3 |
InChI 键 |
DFYIECXVLQMDKU-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-] |
规范 SMILES |
COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(4-Methoxyphenoxy)acetyl]-4-(4-nitrobenzyl)piperazine](/img/structure/B229420.png)



![1-(2-Fluorophenyl)-4-[1-(2-nitrobenzyl)-4-piperidinyl]piperazine](/img/structure/B229428.png)
![1-Ethyl-4-[1-(3-nitrobenzyl)piperidin-4-yl]piperazine](/img/structure/B229430.png)
![1-Ethyl-4-[1-(2-nitrobenzyl)piperidin-4-yl]piperazine](/img/structure/B229431.png)
![4-(4-fluorobenzoyl)-5-(2-furyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229438.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methylbenzoyl)-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229439.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229440.png)
![5-(2-furyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229441.png)
![2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 1-[(diphenylacetyl)amino]-5-oxopyrrolidine-3-carboxylate](/img/structure/B229442.png)

![4-Nitrobenzyl 5-(dibenzo[b,d]furan-3-ylamino)-5-oxopentanoate](/img/structure/B229445.png)